3-Amino-3-(5-ethylfuran-2-yl)propanoic acid 3-Amino-3-(5-ethylfuran-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 682803-02-7
VCID: VC16698397
InChI: InChI=1S/C9H13NO3/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol

3-Amino-3-(5-ethylfuran-2-yl)propanoic acid

CAS No.: 682803-02-7

Cat. No.: VC16698397

Molecular Formula: C9H13NO3

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(5-ethylfuran-2-yl)propanoic acid - 682803-02-7

Specification

CAS No. 682803-02-7
Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
IUPAC Name 3-amino-3-(5-ethylfuran-2-yl)propanoic acid
Standard InChI InChI=1S/C9H13NO3/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H,11,12)
Standard InChI Key JZYNXKJFXVLDRC-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(O1)C(CC(=O)O)N

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

3-Amino-3-(5-ethylfuran-2-yl)propanoic acid belongs to the class of non-proteinogenic β-amino acids, distinguished by an amino group (-NH2) at the β-carbon (C3) and a 5-ethylfuran-2-yl substituent. The furan ring’s ethyl group introduces steric and electronic modifications compared to its methyl counterpart, potentially altering solubility, reactivity, and biological interactions.

Hypothetical Molecular Formula:
C9H13NO3\text{C}_9\text{H}_{13}\text{NO}_3
Theoretical Molecular Weight:
183.20 g/mol (vs. 169.18 g/mol for the methyl analog) .

Table 1: Comparative Molecular Properties

Property5-Methyl Derivative 5-Ethyl Derivative (Hypothetical)
Molecular FormulaC₈H₁₁NO₃C₉H₁₃NO₃
Molecular Weight (g/mol)169.18183.20
Furan Substituent-CH₃-CH₂CH₃
PSA (Ų)76.46 ~75–78 (estimated)
LogP1.76 ~2.1–2.3 (estimated)

The ethyl group is expected to increase lipophilicity (higher LogP), enhancing membrane permeability but potentially reducing aqueous solubility. The polar surface area (PSA) may remain comparable due to retained amino and carboxylic acid groups .

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

While no documented synthesis of the 5-ethyl derivative exists, pathways for analogous compounds suggest potential strategies:

  • Aldol Condensation: Reacting 5-ethylfuran-2-carbaldehyde with a nitroalkane (e.g., nitromethane) under basic conditions to form a β-nitro intermediate, followed by reduction to the β-amino acid.

  • Enzymatic Resolution: Using transaminases or aminomutases to enantioselectively aminate α,β-unsaturated esters derived from 5-ethylfuran-2-carboxylic acid.

Key Challenges:

  • Introducing the ethyl group may require tailored catalysts to avoid side reactions (e.g., over-alkylation).

  • Purification could be complicated by increased hydrophobicity, necessitating reversed-phase chromatography.

Physicochemical and Spectroscopic Properties

Predicted Spectral Signatures

  • ¹H NMR:

    • Furan protons: δ 6.1–6.3 ppm (H-3, H-4), δ 2.4–2.6 ppm (ethyl -CH₂-)

    • β-amino proton: δ 3.2–3.5 ppm (multiplet, CH-NH₂)

    • Carboxylic acid proton: δ 12.1–12.3 ppm (broad, -COOH) .

  • IR Spectroscopy:

    • Stretching bands at ~3300 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O), and ~1600 cm⁻¹ (furan C=C).

Activity5-Methyl Derivative 5-Ethyl Derivative (Hypothetical)
Antimicrobial PotentialModerate (observed)High (speculative)
Metabolic Half-life~2–4 hours~3–6 hours (estimated)
Blood-Brain Barrier PenetrationLowModerate (speculative)

Research Gaps and Future Directions

Critical Unanswered Questions

  • Stereochemical Control: No data exist on the enantioselective synthesis of the 5-ethyl variant. Chirality could drastically influence pharmacological profiles.

  • Toxicological Profile: Acute and chronic toxicity studies are absent; the ethyl group may introduce unforeseen hepatotoxic effects.

  • Biological Screening: Prioritize in vitro assays against microbial strains and cancer cell lines to validate hypothetical activities.

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